1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-2-chloro-5-(2-methylpropyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6(2)3-7-4-8(11)9(12)5-10(7)13(14)15/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBBVRIPZGOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene typically involves multiple steps. One common method is the nitration of 1-Bromo-2-chloro-5-(2-methylpropyl)benzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Reduction: 1-Amino-2-chloro-5-(2-methylpropyl)-4-nitrobenzene.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Table 1: Comparison of 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene with Analogues
Key Differences and Implications
Substituent Effects on Reactivity
- Halogen Diversity : The presence of fluorine in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene enhances electrophilic substitution reactivity due to its strong electron-withdrawing effect, making it suitable for agrochemical synthesis . In contrast, the isobutyl group in the target compound increases steric bulk and lipophilicity, favoring interactions with hydrophobic targets in drug discovery .
- Nitro Group Position : Compounds with nitro groups at the para position (e.g., this compound) exhibit distinct electronic effects compared to meta -substituted analogues like 3-Bromo-4-chloronitrobenzene. Para-nitro groups stabilize negative charges in intermediates, facilitating nucleophilic aromatic substitution .
Molecular Weight and Physicochemical Properties
- The target compound’s higher molecular weight (292.56 vs. ~236.45 for simpler analogues) correlates with increased melting points and reduced solubility in polar solvents, as observed in similar halogenated aromatics .
- Fluorine-Containing Analogues : 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (MW 254.44) demonstrates higher volatility and lower boiling points compared to the target compound, impacting purification methods .
Research Findings
Synthetic Utility : The isobutyl group in this compound enables regioselective functionalization at the 5-position, a trait exploited in synthesizing kinase inhibitors .
Stability: Fluorinated analogues (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) show reduced thermal stability compared to non-fluorinated derivatives, as fluorine’s electronegativity accelerates decomposition under heat .
Bioactivity : Nitro group positioning influences antibacterial activity. Para-nitro derivatives exhibit stronger activity against Staphylococcus aureus than meta-nitro compounds, likely due to enhanced electron-deficient aromatic systems .
Biological Activity
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene, a compound with the chemical formula C10H11BrClNO3, has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, focusing on its toxicity, anticancer properties, and other relevant biological effects.
- IUPAC Name : this compound
- CAS Number : 1393441-78-5
- Molecular Weight : 288.56 g/mol
- Structure : The compound features a nitro group, halogens (bromine and chlorine), and an isobutyl substituent on a benzene ring.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the effects of this compound on various organisms. For instance, studies utilizing quantitative structure–activity relationship (QSAR) models have indicated that compounds with similar structures exhibit significant toxic effects on aquatic life. The half-maximal lethal concentration (LC50) values for related nitro-substituted aromatic compounds provide context for understanding the potential risks associated with this compound.
| Compound | LC50 (mmol L) |
|---|---|
| Nitrobenzene | 3.02 |
| 1,4-Dinitrobenzene | 5.22 |
| This compound | TBD |
The mechanisms underlying the biological activity of nitroaromatic compounds often involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. The presence of halogens and nitro groups may enhance these effects through electrophilic interactions with cellular macromolecules.
Case Studies
A notable study examined the effects of various substituted nitrobenzenes on human cancer cell lines. The results indicated that structural modifications significantly influenced the cytotoxicity and mechanism of action:
- Study on MCF Cell Lines : Compounds with similar structural motifs demonstrated enhanced apoptosis induction at specific concentrations.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth, suggesting potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene, and how do substituents influence reaction conditions?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzene derivatives. For example:
- Nitration : Introduce the nitro group early due to its strong electron-withdrawing effect, which directs subsequent halogenation (bromo/chloro) to meta/para positions. Adjust reaction temperature (e.g., 0–50°C) to avoid over-nitration .
- Halogenation : Use FeCl₃ or AlCl₃ as catalysts for bromination/chlorination. Steric hindrance from the isobutyl group may slow reactivity, requiring extended reaction times .
- Alkylation : Friedel-Crafts alkylation with isobutyl halides is challenging due to deactivation by nitro groups; alternative methods like Ullmann coupling may be necessary .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Isobutyl protons appear as a multiplet (δ 1.8–2.2 ppm for CH₂) and a triplet (δ 0.9–1.1 ppm for CH₃). Aromatic protons show splitting patterns consistent with substituent positions .
- ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm). Halogens (Br/Cl) induce upfield shifts (~δ 120–130 ppm) .
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Br/C-Cl stretches (500–700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 308 (for C₁₀H₁₀BrClNO₂) and fragment peaks (e.g., loss of Br: m/z 229) validate the structure .
Advanced Research Questions
Q. How does the isobutyl group affect the electronic environment and regioselectivity in subsequent electrophilic substitutions?
- Methodological Answer : The isobutyl group is electron-donating via hyperconjugation, creating a mildly activating ortho/para-directing effect. However, steric bulk limits accessibility:
- Electronic Effects : Nitro and halogen groups deactivate the ring, but the isobutyl group partially counteracts this, enabling selective substitutions at less hindered positions (e.g., para to nitro).
- Regioselectivity : In further bromination, the isobutyl group directs electrophiles to the 6-position (meta to nitro, para to isobutyl). Computational DFT studies can model charge distribution to predict sites .
Q. What strategies can resolve contradictions in reaction yields when scaling up the synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, switching from THF to DMF may improve solubility of intermediates .
- Purification Troubleshooting : Column chromatography with gradient elution (hexane:EtOAc 8:1 to 4:1) resolves co-eluting byproducts. Recrystallization in ethanol removes halogenated impurities .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in yield data. Cross-validate with HPLC purity checks .
Q. How can computational chemistry predict the stability and reactivity of this compound under various conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (BDEs). For example, the C-Br bond (BDE ~65 kcal/mol) is weaker than C-Cl (~85 kcal/mol), indicating bromine is more labile .
- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. The nitro group’s para position shows high electrophilicity, making it prone to nucleophilic attack .
- Stability Studies : Molecular dynamics simulations (e.g., NPT ensembles at 298 K) predict decomposition pathways under thermal stress, guiding storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
